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Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-4-ol

Cat. No.: B030989 Get Quote

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged

scaffold in the design of a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to

its favorable physicochemical properties and its ability to serve as a versatile synthetic handle

for constructing complex molecular architectures.[3] Within this important class of heterocycles,

2,2-Dimethyl-4-piperidinol emerges as a significant building block, particularly in the

development of novel therapeutic agents.[4] Its structure, featuring a gem-dimethyl substitution

adjacent to the nitrogen atom and a hydroxyl group at the C4 position, imparts specific

conformational constraints and reactivity that are crucial for its utility in drug discovery.

This guide provides a comprehensive exploration of the molecular structure of 2,2-Dimethyl-4-

piperidinol. We will delve into its stereochemistry, conformational analysis, and spectroscopic

signature. Furthermore, we will examine its synthesis, reactivity, and applications, offering

insights grounded in established chemical principles. This document is intended to serve as a

valuable resource for researchers and professionals engaged in the synthesis and application

of piperidine-based compounds in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 2,2-Dimethyl-4-piperidinol is essential

for its effective use in a laboratory setting. The following table summarizes its key chemical and
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physical data.

Property Value Source

IUPAC Name 2,2-Dimethylpiperidin-4-ol [4]

CAS Number 937681-12-4 [4]

Molecular Formula C₇H₁₅NO [4]

Molecular Weight 129.20 g/mol [4]

Melting Point 78 °C (from ethanol/water) [4]

Boiling Point 66 °C (at 0.2 Torr) [4]

Storage Temperature 2–8 °C under inert gas [4]

Molecular Structure and Conformational Analysis
The three-dimensional structure of 2,2-Dimethyl-4-piperidinol is predominantly dictated by the

conformation of its six-membered piperidine ring. Like cyclohexane, the piperidine ring typically

adopts a low-energy chair conformation to minimize steric and torsional strain.[5][6]

The Chair Conformation
The chair conformation is the most stable arrangement for the piperidine ring in 2,2-Dimethyl-4-

piperidinol.[6][7] In this conformation, the substituents can occupy either axial or equatorial

positions. The gem-dimethyl group at the C2 position introduces significant steric bulk,

influencing the overall ring conformation and the preferred orientation of the hydroxyl group at

the C4 position.

Influence of Substituents
Gem-Dimethyl Group (C2): The presence of two methyl groups on the same carbon atom

(C2) "locks" this part of the ring, influencing the puckering and stability of the chair form.

Hydroxyl Group (C4): The hydroxyl group at the C4 position can exist in either an axial or an

equatorial orientation. The equatorial position is generally favored for substituents on a six-

membered ring to minimize 1,3-diaxial interactions. Therefore, the trans isomer, with the
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hydroxyl group in the equatorial position, is expected to be the thermodynamically more

stable conformer.

Nitrogen Atom (N1): The nitrogen atom introduces a degree of flexibility compared to

cyclohexane. The lone pair of electrons on the nitrogen and the attached hydrogen atom also

have steric demands that contribute to the overall conformational preference.

The interplay of these structural features dictates the molecule's shape, which in turn

influences its reactivity and biological activity.
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Caption: Chair conformations of 2,2-Dimethyl-4-piperidinol.

Spectroscopic Characterization
The molecular structure of 2,2-Dimethyl-4-piperidinol can be unequivocally confirmed through a

combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR
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spectroscopy, and mass spectrometry are summarized below.

Technique Expected Features

¹H NMR

- N-H proton: A broad singlet. - O-H proton: A

broad singlet, its chemical shift is solvent-

dependent. - C4-H proton: A multiplet, its

coupling pattern will depend on the

axial/equatorial orientation. - CH₂ protons (C3,

C5, C6): Complex multiplets. - CH₃ protons

(C2): Two distinct singlets due to the chiral

center at C4.

¹³C NMR

- C2: A quaternary carbon signal. - C4: A signal

for the carbon bearing the hydroxyl group. - C3,

C5, C6: Signals for the methylene carbons. -

Methyl Carbons: Two signals for the non-

equivalent methyl groups.

IR Spectroscopy

- O-H stretch: A broad band around 3300-3400

cm⁻¹. - N-H stretch: A moderate band around

3300 cm⁻¹. - C-H stretch (sp³): Sharp peaks just

below 3000 cm⁻¹. - C-O stretch: A strong band

in the 1050-1150 cm⁻¹ region.

Mass Spectrometry

- Molecular Ion (M⁺): A peak corresponding to

the molecular weight (m/z = 129). -

Fragmentation: Loss of a methyl group (M-15),

loss of water (M-18), and other characteristic

fragments from the piperidine ring cleavage.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

experimental conditions.

Synthesis and Reactivity
Synthetic Pathway
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A common and efficient method for the preparation of 4-piperidinol derivatives is the reduction

of the corresponding 4-piperidone.[8] In the case of 2,2-Dimethyl-4-piperidinol, the precursor is

2,2-Dimethyl-4-piperidone.

2,2-Dimethyl-4-piperidone

2,2-Dimethyl-4-piperidinol

Reduction

Reducing Agent
(e.g., NaBH₄, LiAlH₄)

Click to download full resolution via product page

Caption: Synthetic workflow for 2,2-Dimethyl-4-piperidinol.

Experimental Protocol: Reduction of 2,2-Dimethyl-4-
piperidone
The following is a representative protocol for the synthesis of 2,2-Dimethyl-4-piperidinol.

Materials:

2,2-Dimethyl-4-piperidone

Sodium borohydride (NaBH₄)

Methanol

Water

Diethyl ether or Dichloromethane

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer
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Separatory funnel

Rotary evaporator

Procedure:

Dissolution: Dissolve 2,2-Dimethyl-4-piperidone in methanol in a round-bottom flask

equipped with a magnetic stirrer. Cool the solution in an ice bath.

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The

reaction is exothermic, so maintain the temperature below 10 °C.

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor

the progress of the reaction by thin-layer chromatography (TLC).

Quenching: Once the reaction is complete, carefully add water to quench the excess sodium

borohydride.

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

Extraction: Extract the aqueous residue with a suitable organic solvent like diethyl ether or

dichloromethane multiple times.

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium

sulfate or sodium sulfate. Filter to remove the drying agent.

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain

the crude product.

Purification: The crude 2,2-Dimethyl-4-piperidinol can be purified by recrystallization or

column chromatography to yield the final product.

Self-Validation: The purity and identity of the synthesized product should be confirmed using

the spectroscopic methods outlined in the previous section (NMR, IR, MS) and by measuring

its melting point.
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Applications in Medicinal Chemistry and Drug
Development
The structural features of 2,2-Dimethyl-4-piperidinol make it a valuable intermediate in the

synthesis of more complex molecules with potential therapeutic applications.

Anti-tuberculosis Agents: 2,2-Dimethyl-4-piperidinol is a key intermediate in the synthesis of

diphenylpyraline derivatives that have shown potent antimycobacterial activities.[4] These

compounds are effective against Mycobacterium tuberculosis, the bacterium responsible for

tuberculosis.[4]

Scaffold for Bioactive Molecules: The piperidine ring is a common feature in many clinically

used drugs.[1][3] The hydroxyl and amino groups of 2,2-Dimethyl-4-piperidinol provide two

points for further chemical modification, allowing for the creation of diverse libraries of

compounds for biological screening.

Dopamine Transporter Ligands: Hydroxypiperidine analogues have been investigated as

high-affinity ligands for the dopamine transporter, which could have applications in the

treatment of conditions like cocaine addiction.[9]

Anticancer and Antioxidant Properties: Various piperidine derivatives have been studied for

their potential anticancer and antioxidant activities.[10][11]

Safety and Handling
Piperidine and its derivatives should be handled with care in a well-ventilated area, preferably a

fume hood.[12][13]

Personal Protective Equipment (PPE):

Wear appropriate safety glasses or goggles.[14][15]

Use chemically resistant gloves.[12][15]

A lab coat is mandatory.[15]

Handling Precautions:
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Avoid inhalation of vapors or dust.[12][14]

Prevent contact with skin and eyes.[12][14]

Keep away from heat, sparks, and open flames.[15]

In case of contact, immediately flush the affected area with plenty of water and seek medical

attention.[14][15]

Always consult the Safety Data Sheet (SDS) for the specific compound before use for detailed

information on hazards, handling, and emergency procedures.[14][15]

Conclusion
2,2-Dimethyl-4-piperidinol is a structurally well-defined molecule with significant potential in

synthetic and medicinal chemistry. Its conformational preferences, governed by the piperidine

chair form and the steric influence of its substituents, are key to its utility. A thorough

understanding of its spectroscopic properties is essential for its unambiguous identification and

characterization. As a versatile synthetic intermediate, 2,2-Dimethyl-4-piperidinol continues to

be a valuable tool for the development of novel compounds with a wide range of biological

activities, underscoring the enduring importance of the piperidine scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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